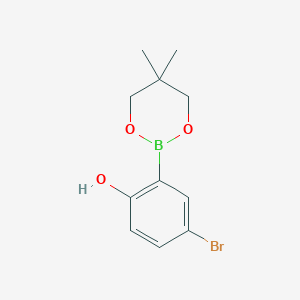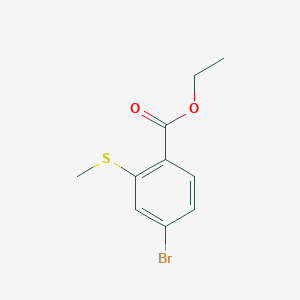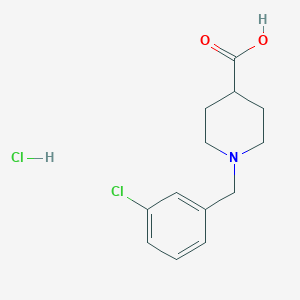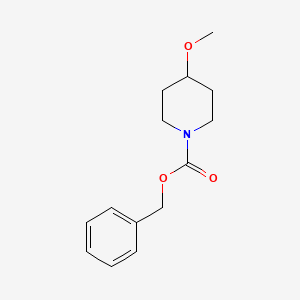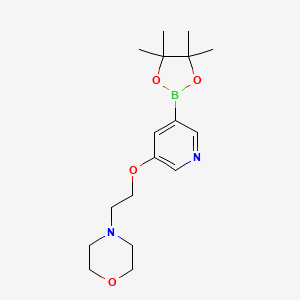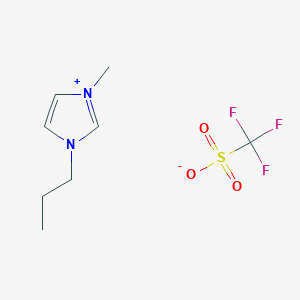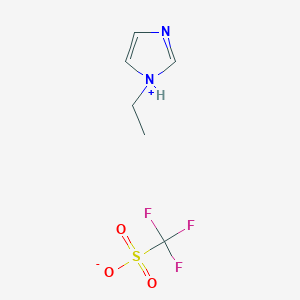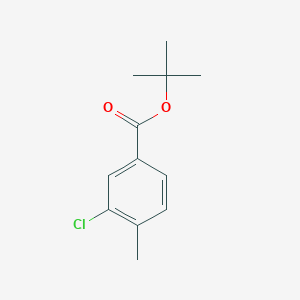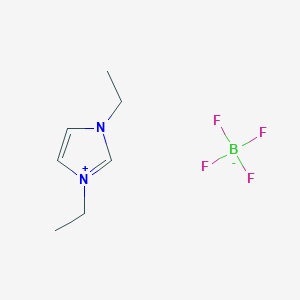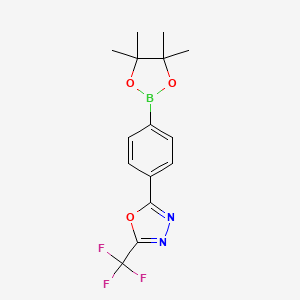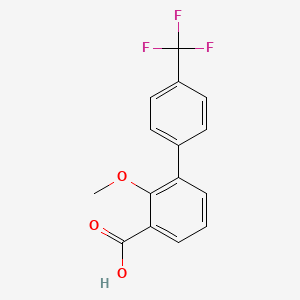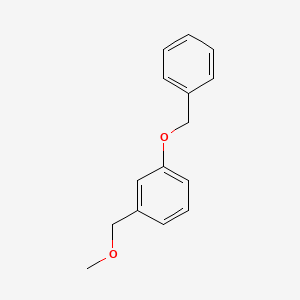![molecular formula C8H4F3NS3 B6323045 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione CAS No. 155559-73-2](/img/structure/B6323045.png)
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is a chemical compound known for its unique structural properties and diverse applications in various fields. The compound features a trifluoromethylthio group attached to a benzothiazolethione core, which imparts distinct chemical and physical characteristics. This compound is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione typically involves the introduction of the trifluoromethylthio group to a benzothiazolethione precursor. One common method involves the reaction of 2-mercaptobenzothiazole with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The scalability of the synthesis is achieved through the use of continuous flow reactors and automated systems that allow for precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.
Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature0°C to 25°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thione derivatives.
Substitution: Various substituted benzothiazolethione derivatives.
Aplicaciones Científicas De Investigación
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazole
- **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolone
- **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolamine
Uniqueness
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity compared to its analogs. The trifluoromethylthio group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(trifluoromethylsulfanyl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS3/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBBEOHGJOSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
